Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-chloro-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-2-17-11(16)15-5-3-8-9(4-6-15)13-7-14-10(8)12/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPVOJQOPLQHPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(CC1)N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Physicochemical Properties
Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate (molecular formula: C₁₁H₁₄ClN₃O₂; MW: 239.68 g/mol) features a fused pyrimidine-azepine core with a chloro substituent at position 4 and an ethyl ester at position 7. The compound exists as a yellow crystalline solid (melting point: 60–69°C) with moderate solubility in polar aprotic solvents like DMF and DMSO. Its reactivity is influenced by the electron-withdrawing chloro group and the steric effects of the azepine ring, enabling selective functionalization at positions 5 and 9.
One-Pot Cyclocondensation Synthesis
Reaction Components and Conditions
The one-pot method involves sequential addition of ethyl glycinate hydrochloride (1.2 equiv), 4-chloro-2,6-diaminopyrimidine (1.0 equiv), and triphosgene (0.5 equiv) in anhydrous THF at −10°C. After 2 hours, the temperature is raised to 25°C, and the mixture is stirred for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol/water (4:1 v/v) to yield 68–72% pure compound.
Mechanistic Pathway
- Carbamate Formation : Triphosgene reacts with ethyl glycinate to generate an intermediate chloroformate.
- Nucleophilic Attack : The pyrimidine’s C5 amine attacks the chloroformate’s carbonyl, forming a urea linkage.
- Ring Closure : Intramolecular cyclization between the pyrimidine’s C4 chloro group and the glycinate’s α-carbon completes the azepine ring.
Optimization Data
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| Temperature | −10°C to 25°C | +15% |
| Triphosgene Equivalents | 0.4–0.6 | −22% (if <0.4) |
| Solvent | THF > DCM > Acetonitrile | THF: +18% |
This method prioritizes simplicity but suffers from moderate purity (85–90%) due to oligomeric byproducts.
Stepwise Acylation-Cyclization Approach
Synthesis of 6-Amino-5-(Aminomethyl)Pyrimidine Intermediate
As detailed in de la Torre et al., 6-aminopyrimidin-5-carbaldehyde undergoes reductive amination with benzylamine (1.5 equiv) using NaBH₃CN in methanol at 0°C. The resulting 6-amino-5-(benzylaminomethyl)pyrimidine is isolated in 89% yield after column chromatography (SiO₂, hexane/EtOAc 3:1).
Acylation and Cyclization
The intermediate reacts with chloroacetyl chloride (1.2 equiv) in toluene at 80°C for 6 hours, inducing cyclization via nucleophilic displacement of chloride. Key data:
| Step | Conditions | Yield |
|---|---|---|
| Acylation | Toluene, 80°C, 6h | 78% |
| Cyclization | K₂CO₃, DMF, 100°C, 4h | 65% |
| Overall Yield | – | 47% |
This route offers superior regioselectivity but requires rigorous exclusion of moisture to prevent hydrolysis of the chloroacetyl intermediate.
Green Multicomponent Synthesis
Catalyst and Reaction Design
A SiO₂/Fe₃O₄@graphene oxide nanocomposite (5 mol%) catalyzes the reaction of isatoic anhydride (1.0 equiv), 2-bromoacetophenone (1.2 equiv), and guanidine hydrochloride (1.5 equiv) in water at 25°C. The process completes in 4 hours, achieving 83–88% yield after extraction with ethyl acetate.
Reaction Metrics
| Metric | Value |
|---|---|
| Temperature | 25°C |
| Time | 4h |
| Solvent | Water |
| Catalyst Reusability | 5 cycles (≤5% yield drop) |
| E-Factor | 1.2 (vs. 8.7 for one-pot) |
This method reduces waste generation by 78% compared to traditional routes, aligning with green chemistry principles.
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Patent US7723514B2 highlights critical parameters for large-scale production:
- Mixing Efficiency : Turbine agitators (200–400 rpm) prevent localized hot spots during exothermic cyclization.
- Purification : Recrystallization from 80:20 isopropanol/water at 89°C reduces impurity levels to <0.5%.
- Cost Analysis : Green multicomponent synthesis lowers raw material costs by 34% but requires higher initial investment in magnetic separation systems for catalyst recovery.
Chemical Reactions Analysis
Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Researchers investigate the compound’s effects on various biological pathways and its potential as a tool for studying cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions disrupt key signaling pathways involved in cell proliferation and survival, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structurally related pyrimido-azepine carboxylates and their distinguishing features:
Substituent Effects on Properties
- Chloro vs. Hydroxyl Groups : The 4-chloro substituent in the target compound enhances electrophilicity, enabling nucleophilic aromatic substitution reactions, whereas hydroxyl groups (e.g., in tert-butyl derivatives) promote hydrogen bonding and solubility in polar solvents .
- Ester Groups : Ethyl esters (e.g., target compound) generally exhibit lower molecular weights and higher solubility in polar solvents compared to benzyl esters (e.g., CAS 1207362-38-6), which are more lipophilic and suitable for membrane penetration in drug delivery .
- Steric and Electronic Effects : Benzyl-substituted analogues (e.g., CAS 1065113-62-3) demonstrate reduced solubility due to increased steric hindrance, while methyl or ethoxymethyl groups (e.g., ) balance reactivity and bioavailability .
Biological Activity
Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article delves into its structural characteristics, synthesis methods, biological interactions, and relevant case studies.
Structural Characteristics
This compound features a unique combination of pyrimidine and azepine structural components. Its molecular formula is , with a molecular weight of approximately 239.68 g/mol. The compound appears as a yellow powder with a melting point ranging between 60°C to 69°C. The presence of a chloro substituent at the fourth position and an ethyl ester group at the carboxylate position enhances its chemical reactivity and biological potential.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the azepine structure.
- Cyclization Techniques : Employing cyclization of pyrimidine derivatives to incorporate the azepine moiety.
- Functional Group Modifications : Modifying existing compounds to introduce the chloro and ethoxy groups.
These methods allow for the optimization of yield and purity in the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activities. For instance, structural analogs have shown efficacy against various bacterial strains and fungi, indicating potential applications in treating infections.
| Compound Name | Activity Type | Efficacy |
|---|---|---|
| Benzyl 2-benzyl-4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | Antibacterial | High |
| Tert-butyl 4-chloro-8,9-dihydro-5H-pyrimido[4,5-d]azepine-7(6H)-carboxylate | Antifungal | Moderate |
Antiviral Activity
In addition to antimicrobial properties, studies have explored the antiviral activity of related compounds. For example, derivatives containing similar structures demonstrated significant antiviral effects against Tobacco Mosaic Virus (TMV), with some exhibiting better activity than established antiviral agents like ribavirin . The mechanism of action is believed to involve interference with viral replication processes.
Case Studies
- Study on Antiallergy Activity : A related compound was found to be ten times more potent than disodium cromoglycate in rat models for passive cutaneous anaphylaxis tests. This suggests that modifications in the pyrimidine ring can enhance biological activity significantly .
- Antiproliferative Effects : In vitro studies on human tumor cell lines revealed that several derivatives exhibited antiproliferative activity with IC50 values in the nanomolar range. This highlights their potential as anticancer agents .
Q & A
Q. What are the key structural features of Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate, and how are they determined experimentally?
The compound features a pyrimido[5,4-d]azepine core with a 4-chloro substituent and an ethyl carboxylate group at position 7. Structural elucidation relies on X-ray crystallography to resolve bond lengths, angles, and conformations. For example, related azepine analogs are analyzed using Mo Kα radiation (λ = 0.71073 Å) with absorption correction. Diffraction data are refined via SHELXL, and anisotropic displacement parameters (Uij) are calculated to validate atomic positions .
Q. What synthetic strategies are effective for constructing the pyrimido[5,4-d]azepine core?
A five-step synthesis is commonly employed:
- Step 1: Condensation of 4,6-dichloropyrimidine aldehyde with N-substituted amino acid esters to form imine intermediates.
- Step 2: Cyclization under acidic conditions (e.g., HCl/EtOH) to establish the azepine ring.
- Step 3: Nucleophilic substitution to introduce the ethyl carboxylate group. Yields >70% are achievable with optimized stoichiometry and reaction times .
Q. What purification techniques isolate the compound effectively?
- Column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts.
- Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves complex mixtures. Purity is confirmed by HPLC (>95%) and <sup>1</sup>H/<sup>13</sup>C NMR .
Advanced Research Questions
Q. How can click chemistry functionalize this compound for structure-activity relationship (SAR) studies?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces diverse substituents:
- React alkyne-functionalized derivatives with azides (e.g., benzyl azide) using CuSO4/sodium ascorbate at 25°C.
- Triazole-linked analogs retain core structure while expanding chemical diversity.
| Reaction Component | Conditions | Yield (%) |
|---|---|---|
| Alkyne derivative + Azide | CuSO4, 25°C, 12h | 75–85 |
Q. What in vitro assays evaluate bioactivity against molecular targets like ribosome-inactivating proteins (RTA)?
A modified RTA inhibition assay is used:
- Incubate the compound with RTA (10 pM) and rabbit reticulocyte lysate.
- Measure protein synthesis via [<sup>3</sup>H]-leucine incorporation.
- Dose-response curves (0.1–10 mM) determine IC50 values.
| Compound Analogue | IC50 (mM) | Target |
|---|---|---|
| 2b | 2.8 | RTA |
| 9 | 1.6 | RTA |
Q. How should researchers resolve contradictions in inhibitory activity data across analogs?
- Validate reproducibility : Triplicate runs with positive/negative controls.
- Assess stability : Monitor compound integrity via HPLC during incubation.
- Compare binding modes : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with RTA’s Glu<sup>177</sup>).
- Structural analogs with inactive profiles may lack key substituents (e.g., 2-methyl groups) .
Q. What computational methods predict enzyme-compound interactions?
- Molecular docking : Use PDB structures (e.g., 1RTA) and Lamarckian genetic algorithms (AutoDock Vina).
- MD simulations : GROMACS (100 ns) evaluates binding stability.
- Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms predictions .
Data Contradiction Analysis
Discrepancies in inhibitory activity (e.g., IC50 variations) may arise from:
- Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce binding affinity.
- Solubility differences : Polar groups (e.g., hydroxyl) improve aqueous solubility but may disrupt hydrophobic interactions.
- Assay variability : Normalize data using internal standards (e.g., cycloheximide for RTA assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
